4,4'-Bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)biphenyl
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Overview
Description
“4,4’-Bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)biphenyl” is a chemical compound with the molecular formula C22H28B2O4 . It is also known by other names such as “4,4’-Biphenyldiboronic Acid Bis (neopentyl Glycol) Ester” and “2-[4-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]phenyl]-5,5-dimethyl-1,3,2-dioxaborinane” among others .
Molecular Structure Analysis
The molecular weight of this compound is 378.1 g/mol . The IUPAC name is “2-[4-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]phenyl]-5,5-dimethyl-1,3,2-dioxaborinane” and its InChI is "InChI=1S/C22H28B2O4/c1-21(2)13-25-23(26-14-21)19-9-5-17(6-10-19)18-7-11-20(12-8-18)24-27-15-22(3,4)16-28-24/h5-12H,13-16H2,1-4H3" .Scientific Research Applications
Synthesis and Luminescent Properties
Synthesis and Properties of Luminophores Derived from Fluorinated Biphenyls : A study detailed the synthesis of dimethyl 2-fluoro-and 2,2′-difluorobiphenyl-4,4′-dicarboxylates, which were then converted into fluorinated 4,4′-bis[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]-and 4,4′-bis[5-(4-octyloxyphenyl)-1,3,4-oxadiazol-2-yl]biphenyls. These compounds exhibited strong luminescence in both crystalline states and solutions, with their spectral properties thoroughly examined (Olkhovik et al., 2008).
Coordination Polymers and Magnetic Properties
Syntheses, Structures, and Magnetic Properties of Six Coordination Polymers : Research presented the synthesis of six coordination polymers using 4,5-di(4′-carboxylphenyl)phthalic acid and various bis(imidazole) bridging linkers. These polymers showcased diverse structures, from 1D chains to 3D architectures, with some exhibiting weak ferromagnetic and antiferromagnetic properties (Fan et al., 2014).
Conducting Polymers
Poly[bis(pyrrol-2-yl)arylenes] : A series of bis(pyrrol-2-yl) arylenes were synthesized, demonstrating low oxidation potentials leading to the formation of conducting polymers upon electrochemical polymerization. These polymers, with low oxidation potentials, are stable in their conducting form, showcasing potential for various applications (Sotzing et al., 1996).
Phosphorous-Containing Materials for Flame Retardancy
Synthesis of Novel Phosphorous‐Containing Biphenol for Flame Retardancy in Epoxy Resin : A study developed a novel phosphorous-containing biphenol, which was incorporated into epoxy resin as a reactive flame retardant. The thermal properties and flame retardancy of the modified epoxy resin were thoroughly investigated, indicating enhanced flame retardancy (Xia et al., 2006).
Two-Photon Absorption Materials
Limitations of Essential-State Models for Two-Photon Absorption Processes : This research compared the two-photon absorption properties of a bis(dioxaborine)-substituted derivative of biphenyl with a bis(dioxaborine) carbazole derivative. It was found that while the TPA response in the biphenyl-based system aligned with traditional models, the carbazole derivative required consideration of a larger number of excited states due to its low effective symmetry (Zojer et al., 2004).
Safety And Hazards
properties
IUPAC Name |
2-[4-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]phenyl]-5,5-dimethyl-1,3,2-dioxaborinane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28B2O4/c1-21(2)13-25-23(26-14-21)19-9-5-17(6-10-19)18-7-11-20(12-8-18)24-27-15-22(3,4)16-28-24/h5-12H,13-16H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXUWONHNYJPMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)B4OCC(CO4)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28B2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20581740 |
Source
|
Record name | 2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(5,5-dimethyl-1,3,2-dioxaborinane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20581740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)biphenyl | |
CAS RN |
5487-93-4 |
Source
|
Record name | 2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(5,5-dimethyl-1,3,2-dioxaborinane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20581740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5487-93-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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